molecular formula C13H9AsBr2O B14725581 (4-Benzoylphenyl)arsonous dibromide CAS No. 6309-10-0

(4-Benzoylphenyl)arsonous dibromide

Cat. No.: B14725581
CAS No.: 6309-10-0
M. Wt: 415.94 g/mol
InChI Key: YZWUJWVWDSNYKX-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl)arsonous dibromide is an organoarsenic compound characterized by a benzoylphenyl group attached to an arsenic atom, which is further bonded to two bromine atoms.

Properties

CAS No.

6309-10-0

Molecular Formula

C13H9AsBr2O

Molecular Weight

415.94 g/mol

IUPAC Name

(4-dibromoarsanylphenyl)-phenylmethanone

InChI

InChI=1S/C13H9AsBr2O/c15-14(16)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H

InChI Key

YZWUJWVWDSNYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[As](Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylphenyl)arsonous dibromide typically involves the bromination of a precursor compound. One common method includes the reaction of benzalacetophenone with bromine in the presence of a solvent such as carbon tetrachloride or carbon disulfide. The reaction is carried out under cooling conditions to control the exothermic nature of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylphenyl)arsonous dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the arsonous dibromide moiety to other arsenic-containing functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the bromine atoms in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.

Scientific Research Applications

(4-Benzoylphenyl)arsonous dibromide has several scientific research applications, including:

    Biology: The compound’s potential biological activity is studied for its effects on cellular processes and as a tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic compounds.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other organoarsenic compounds.

Mechanism of Action

The mechanism of action of (4-Benzoylphenyl)arsonous dibromide involves its interaction with molecular targets through its arsonous moiety. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the 4-benzoylphenyl group or analogous structural motifs, as direct data on (4-Benzoylphenyl)arsonous dibromide are absent in the provided evidence.

N-(4-Benzoylphenyl)pyrrole-2-carboxamide Derivatives (Compounds 3 and 5)

Structural Similarities and Differences :

  • Shared Motif: Both this compound and N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives feature a 4-benzoylphenyl group.
  • Functional Groups: Arsonous Dibromide: Contains arsenic (As) with two bromine atoms (Br₂) and a benzoylphenyl group. Pyrrole-2-carboxamide Derivatives: Replace arsenic with a pyrrole-carboxamide scaffold (e.g., compound 3: 4-bromo-1H-pyrrole-2-carboxamide; compound 5: 4-amino-1-methyl-1H-pyrrole-2-carboxamide) .

Table 1: Pharmacological Comparison of N-(4-Benzoylphenyl) Derivatives

Compound TG Reduction (%) TC Reduction (%) LDL-C Reduction (%) HDL-C Increase (%)
Compound 3 51 47 58 22
Compound 5 22 31 42 4.5
Bezafibrate (BF) 51 49 62 51

Data sourced from hyperlipidemic rat models treated with 15 mg/kg doses .

4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate Derivatives

Structural Comparison :

  • These compounds feature a benzyloxy group and a substituted azetinone ring, differing from this compound in both backbone and functional groups.
  • Key Data : Infrared (IR) spectra show strong carbonyl (C=O) stretches at 1680–1720 cm⁻¹, while ¹H-NMR reveals multiplet peaks for aromatic protons (δ 7.2–7.8 ppm) .

Reactivity :

  • The azetinone core enables nucleophilic substitution reactions, contrasting with the electrophilic arsenic center in arsonous dibromide.
Chiral Organoaluminum Dibromide Lewis Acids

Functional Analogy :

Analytical Techniques :

  • IR/NMR : Used to confirm carbonyl (C=O) and aromatic proton environments in benzoylphenyl derivatives .
  • Mass Spectrometry : HRMS-ESI confirmed molecular ions for pyrrole-2-carboxamide derivatives (e.g., [M+H]⁺ at m/z 354.08 for compound 3) .

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